REACTION_CXSMILES
|
[BH4-].[Na+].C(O)C.C1COCC1.[Br:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1)[CH:15]=[O:16]>C(OCC)(=O)C>[Br:11][C:12]1[CH:13]=[C:14]([CH2:15][OH:16])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)OC
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
to extract the mixture with and the organic layer
|
Type
|
WASH
|
Details
|
was washed with saturated aqueous sodium bicarbonate solution (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |